N-Benzylbenzo[d][1,3]dioxol-5-amine
Description
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-benzyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C14H13NO2/c1-2-4-11(5-3-1)9-15-12-6-7-13-14(8-12)17-10-16-13/h1-8,15H,9-10H2 |
InChI Key |
OFVNZOJVKWKSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination via Pinacolborane
The most widely reported method involves reductive amination between benzo[d]dioxol-5-amine (1,3-benzodioxol-5-amine) and benzaldehyde using pinacolborane (HBpin) as the reducing agent. This one-pot reaction proceeds under ambient conditions (12–24 h, room temperature) with yields ranging from 60% to 91%. The general protocol (Method A) is as follows:
Reactants :
Procedure :
This method’s efficiency stems from HBpin’s dual role as a Lewis acid catalyst and hydride donor, facilitating imine intermediate reduction.
Optimization of Reaction Conditions
Solvent Effects
Solvent screening reveals significant yield disparities:
| Solvent | Additive | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Hexone | TFA (0.1 eq) | 80°C | 40 | |
| DMA | None | 80°C | <5 | |
| Solvent-free | HBpin | RT | 85–91 |
Hexone enhances reaction efficiency due to its polar aprotic nature, which stabilizes the imine intermediate. Solvent-free conditions minimize side reactions, achieving superior yields.
Role of Additives
Trifluoroacetic acid (TFA) improves yields in non-polar solvents by protonating the amine, accelerating imine formation. In contrast, stoichiometric HBpin obviates the need for additional acids in solvent-free systems.
Temperature and Time Dependence
- Room temperature : 12–24 h (85–91% yield).
- Elevated temperatures (80°C) : Reduce reaction time to 6–8 h but lower yields due to borane decomposition.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
13C NMR (101 MHz, CDCl3) :
HRMS (ESI+) :
Purity and Yield Correlations
Yields correlate with benzaldehyde electronic properties:
- Electron-deficient aldehydes (e.g., 4-Cl-benzaldehyde) yield 91%.
- Sterically hindered substrates require extended reaction times (24 h).
Applications and Derivative Synthesis
IL-10 Secretion Modulators
N-Benzylbenzo[d]dioxol-5-amine derivatives exhibit immunomodulatory activity by promoting IL-10 secretion in macrophages. Structural analogs with para-methoxy or chloro substituents show enhanced solubility and potency.
Topoisomerase Inhibitor Scaffolds
Methylation of the benzodioxole ring produces compounds with topoisomerase I inhibition activity, as demonstrated in naphtho[2,3-d]dioxole derivatives.
Chemical Reactions Analysis
Types of Reactions
N-(phenylmethyl)-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated compounds such as benzyl chloride in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzodioxole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives with various functional groups.
Scientific Research Applications
N-(phenylmethyl)-1,3-benzodioxol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(phenylmethyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Alkyl vs. Aryl: Alkyl derivatives (e.g., ethyl, cyclopentyl) are typically synthesized via direct alkylation, while aryl imines (e.g., 1a–1i in ) require condensation with aldehydes. Aryl substituents may enhance π-π stacking in target binding .
- Synthesis Efficiency: Imine derivatives (e.g., 1a) achieve high yields (72%) under reflux with glacial acetic acid catalysis , whereas trifluoroethanol-promoted reactions (e.g., 1h) yield 33% due to steric or electronic challenges . Suzuki coupling (e.g., intermediate 4 in ) enables aryl diversification but requires palladium catalysts and optimized conditions.
Pharmacological and Physicochemical Properties
- HIV-1 Vif Inhibition : Compound 15d (N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-nitrophenyl)thio)benzamide) exhibits potent anti-HIV activity (IC₅₀ = 0.8 µM) attributed to the electron-withdrawing nitro group enhancing electrophilicity .
- HDAC Inhibition : Derivatives with methoxycarbonyl linkers (e.g., Fa1-23 in ) show sub-micromolar HDAC inhibition, likely due to improved zinc-binding capacity.
- Metabolic Stability : The methylenedioxyphenyl group in benzo[d][1,3]dioxol-5-amine derivatives reduces oxidative metabolism, extending half-life in vivo .
Challenges and Limitations
- Synthetic Complexity : N-Benzyl derivatives may require multi-step protection/deprotection (e.g., Boc in ), increasing production costs.
- Limited Bioactivity Data: Many analogs (e.g., N-cyclopentyl in ) are intermediates without reported biological screening.
- Solubility Issues : Highly lipophilic substituents (e.g., benzyl, cyclopentyl) may reduce aqueous solubility, necessitating formulation optimization.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-Benzylbenzo[d][1,3]dioxol-5-amine derivatives?
- Methodological Answer : A copper-catalyzed carbonylative multi-component reaction using trans-β-methylstyrene and benzo[d][1,3]dioxol-5-amine (2.5 equiv.) under CO atmosphere yields γ-boryl amides (58% yield after flash chromatography). For methylation, Pt/C (0.3 mol%) with formic acid (3.0 equiv.) and PhSiH3 (5.0 equiv.) in toluene provides N,N-dimethyl derivatives (55% yield). Purification typically involves gradient elution (e.g., n-pentane/EtOAc ratios) .
Q. How is structural confirmation achieved for derivatives of this compound?
- Methodological Answer : Combine multinuclear NMR (¹H, ¹³C) with HRMS for unambiguous assignment. For example, N-substituted amides exhibit distinct aromatic proton shifts (δ 6.71–8.46 ppm) and carbonyl signals (δ 165.50 ppm in CDCl₃). X-ray crystallography (e.g., CCDC 1037866) resolves stereoelectronic effects in diselenide derivatives, while TGA confirms thermal stability .
Q. What are common applications of benzo[d][1,3]dioxol-5-amine derivatives in medicinal chemistry?
- Methodological Answer : Derivatives are evaluated for antitumor activity via MTT assays (e.g., thiazol-2-amides against HepG2 cells) and antimicrobial potency using MIC determinations. For example, pyrazole derivatives (4a–i) show antifungal activity via agar diffusion, with substituent effects (e.g., electron-withdrawing groups) correlating with efficacy .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve yield discrepancies in multi-step syntheses?
- Methodological Answer : Contradictory yields (e.g., 58% vs. 55% in similar reactions) arise from catalyst loading, solvent polarity, or stoichiometry. Design a DoE (Design of Experiments) to test variables:
- Catalyst (Cu vs. Pt/C) and temperature (reflux vs. RT).
- Solvent effects (toluene vs. MeOH) on imine formation (e.g., 1b synthesis using 4Å molecular sieves).
- Use HPLC tracking to identify intermediates and optimize column chromatography gradients .
Q. What strategies address conflicting spectroscopic data during structure elucidation?
- Methodological Answer : For overlapping signals (e.g., aromatic protons in δ 7.20–7.28 ppm), employ DEPT-135 NMR to distinguish CH/CH₃ groups or 2D-COSY for coupling networks. Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to resolve ambiguities. Cross-validate with IR (C=O stretch ~1650 cm⁻¹) and HRMS (<2 ppm error) .
Q. How do steric and electronic effects influence the biological activity of N-substituted derivatives?
- Methodological Answer : Perform SAR studies by systematically varying substituents:
- Steric effects : Compare tert-butyl ( ) vs. cyclopropyl ( ) groups on thiadiazole derivatives using molecular docking (e.g., AutoDock Vina) to assess binding pocket compatibility.
- Electronic effects : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups on aryl rings and measure IC₅₀ shifts in enzyme assays (e.g., falcipain-2 inhibition) .
Q. What mechanistic insights explain the role of Pt/C in reductive methylation reactions?
- Methodological Answer : Pt/C facilitates hydrogen transfer from formic acid via Langmuir-Hinshelwood kinetics. In-situ FTIR monitoring reveals formate decomposition to CO₂ and H₂, while XPS confirms Pt⁰ as the active species. Competing pathways (e.g., over-reduction to NH₂) are suppressed by PhSiH₃, which acts as a selective hydride donor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
